molecular formula C25H27FN2O4S2 B12499195 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide

Cat. No.: B12499195
M. Wt: 502.6 g/mol
InChI Key: APAUPYBXPOTZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide is a complex organic compound that features a combination of sulfonyl, methoxy, and sulfanyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide typically involves multiple steps:

    Formation of the sulfonyl group:

    Methoxyphenyl group attachment: The 4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfanyl group incorporation: The 2-methylbenzylsulfanyl group is typically added through a thiol-ene reaction or a similar sulfur-based coupling reaction.

    Final coupling: The glycinamide backbone is then coupled with the previously synthesized intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Nitro compounds, halogenated aromatics.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: It can serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide involves its interaction with specific molecular targets. For instance, the sulfonyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The methoxy and sulfanyl groups can enhance the compound’s lipophilicity, improving its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide: This compound also features a sulfonyl group and has been studied for its potential as a selective inhibitor of protein-protein interactions.

    N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: Similar in structure but with a chlorine substituent, this compound can be used to compare the effects of different halogens on biological activity.

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H27FN2O4S2

Molecular Weight

502.6 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C25H27FN2O4S2/c1-19-5-3-4-6-20(19)18-33-16-15-27-25(29)17-28(22-9-11-23(32-2)12-10-22)34(30,31)24-13-7-21(26)8-14-24/h3-14H,15-18H2,1-2H3,(H,27,29)

InChI Key

APAUPYBXPOTZIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.